Astrophloxine is categorized under fluorescent probes, specifically designed for biological applications. Its chemical classification falls under the broader category of dyes and fluorophores, which are compounds that can emit light upon excitation. The compound's chemical identifier is CAS 14696-39-0, and it has been extensively studied for its interactions with various biological targets, particularly in the context of cellular imaging and diagnostics .
Astrophloxine can be synthesized through the reaction of 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide. This synthesis involves specific reaction conditions that facilitate the formation of the dye from its precursors. The process typically requires careful control of temperature and concentration to achieve optimal yields.
The synthesis process may involve:
Astrophloxine features a complex molecular structure characterized by a conjugated system that allows for efficient light absorption and emission. The precise molecular formula and structural details are critical for understanding its fluorescent properties.
Astrophloxine participates in several chemical reactions:
Reagents commonly involved include:
The major products from these reactions often include crystalline salts that exhibit distinct physical properties due to their unique molecular arrangements .
Astrophloxine primarily targets antiparallel dimers, which are structures formed by aggregated proteins like amyloid beta. The mechanism involves:
Astrophloxine has significant applications in scientific research:
Astrophloxine (CAS 14696-39-0) is a synthetic fluorescent carbocyanine dye with specialized applications in biological imaging and analytical chemistry. Characterized by its distinct positively charged indolium structure and spectral properties, it serves as a molecular tool for investigating microenvironmental changes in cellular systems and detecting disease-associated biomolecules. Its unique chemical architecture enables both membrane studies and protein aggregation detection, positioning it at the intersection of chemistry and biomedicine [2] [4].
Astrophloxine belongs to the indocarbocyanine dye family with well-defined structural features:
Table 1: Nomenclature and Identifiers of Astrophloxine
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 14696-39-0 |
| Common Synonyms | Astra Phloxine; DILC₂(3); 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide |
| SMILES Notation | CC1(C)C(/C=C/C=C2N(CC)C3=C(C=CC=C3)C2(C)C)=N+C4=C1C=CC=C4.[I-] |
| InChI Key | LGRNGKUSEZTBMB-UHFFFAOYSA-M |
The structure consists of two 1-ethyl-3,3-dimethylindolium moieties linked by a conjugated trimethene bridge, generating a planar π-system responsible for its fluorescence. The iodide counterion balances the permanent positive charge delocalized across the heterocyclic system [3] [5].
Astrophloxine emerged from decades of carbocyanine dye research, with key milestones:
Astrophloxine exhibits distinct physical and optical characteristics critical for its functionality:
Structural Properties
Spectroscopic Properties
Table 2: Key Physicochemical Parameters of Astrophloxine
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 512.47 g/mol | - |
| Excitation (λₑₓ) | 541 nm | In binding buffer (pH 7.2) |
| Emission (λₑₘ) | 567 nm | In binding buffer (pH 7.2) |
| Working Concentration | 0.5 μM | For Aβ dimer detection |
| Detection Limit for Iodide | 16.9 μg/L | VA-LLME method, 555 nm |
Reactivity and Stability
Functional Behavior in Biological Systems
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9